4-(4-methylthiophene-2-carbonyl)-7-phenyl-1,4-thiazepane
Description
Properties
IUPAC Name |
(4-methylthiophen-2-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c1-13-11-16(21-12-13)17(19)18-8-7-15(20-10-9-18)14-5-3-2-4-6-14/h2-6,11-12,15H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUCOIRYNCCWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylthiophene-2-carbonyl)-7-phenyl-1,4-thiazepane typically involves the following steps:
Formation of 4-methylthiophene-2-carbonyl chloride: This is achieved by reacting 4-methylthiophene-2-carboxylic acid with thionyl chloride under reflux conditions.
Cyclization Reaction: The 4-methylthiophene-2-carbonyl chloride is then reacted with 7-phenyl-1,4-thiazepane in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(4-methylthiophene-2-carbonyl)-7-phenyl-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-(4-methylthiophene-2-carbonyl)-7-phenyl-1,4-thiazepane has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-(4-methylthiophene-2-carbonyl)-7-phenyl-1,4-thiazepane involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
7-Phenyl-1,4-thiazepane Hydrochloride (CAS: 2097937-23-8)
- Molecular Formula : C₁₁H₁₆ClNS (vs. C₁₈H₁₈NS₂O for the target compound).
- Key Differences :
- Lacks the 4-methylthiophene-2-carbonyl group, reducing hydrogen-bonding capacity and lipophilicity.
- The hydrochloride salt increases aqueous solubility compared to the neutral target compound.
- Physicochemical Properties :
4-((4-Fluorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane
- Structural Features : A sulfonyl group replaces the methylthiophene-carbonyl moiety.
- Impact: Sulfonyl groups are strong electron-withdrawing, increasing polarity and reducing membrane permeability compared to the target compound .
Heterocyclic Systems with Shared Substituents
5-(4-Chlorophenyl)-7-phenylpyrano[2,3-d]pyrimidine
- Molecular Formula : C₂₁H₁₄ClN₂O₂.
- Key Features: Pyranopyrimidine core (oxygen-containing) vs. sulfur/nitrogen thiazepane. Chlorophenyl and phenyl groups enhance lipophilicity (logP ~3.8) but limit solubility .
- Comparison :
- The target compound’s thiazepane core may offer greater conformational flexibility for binding interactions.
Thiadiazolo[3,2-a]pyrimidine Derivatives
- Example : 2-R-5-oxo-5H-6-carboxamid-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine.
- Structural Highlights: Thiadiazole and pyrimidine fused rings with carboxamide substituents. Ethanol-mediated synthesis under mild conditions .
- Comparison :
- Thiadiazole’s sulfur contributes to electron-deficient aromatic systems, contrasting with the electron-rich thiophene in the target.
- Carboxamide groups improve water solubility compared to the target’s carbonyl-thiophene.
Data Table: Comparative Overview
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Predicted logP | Solubility (Water) |
|---|---|---|---|---|---|
| 4-(4-Methylthiophene-2-carbonyl)-7-phenyl-1,4-thiazepane | C₁₈H₁₈NS₂O | 334.47 | Thiazepane, phenyl, thiophene-carbonyl | 3.5 | Low |
| 7-Phenyl-1,4-thiazepane hydrochloride | C₁₁H₁₆ClNS | 229.77 | Thiazepane, phenyl, HCl salt | 2.5 | Moderate |
| 5-(4-Chlorophenyl)-7-phenylpyrano[2,3-d]pyrimidine | C₂₁H₁₄ClN₂O₂ | 364.80 | Pyranopyrimidine, halophenyl | 3.8 | Low |
| Thiadiazolo[3,2-a]pyrimidine derivative | C₁₅H₁₁N₃O₂S | 297.33 | Thiadiazole, carboxamide | 2.9 | Moderate |
Biological Activity
The compound 4-(4-methylthiophene-2-carbonyl)-7-phenyl-1,4-thiazepane is a member of the thiazepane family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Structure:
The molecular structure of this compound can be represented as follows:
This compound features a thiazepane ring, which is known for its versatility in medicinal chemistry.
Physical Properties:
- Molecular Weight: 273.41 g/mol
- Solubility: Soluble in organic solvents; insoluble in water.
- Stability: Stable under normal conditions but sensitive to strong acids and bases.
Antimicrobial Activity
Studies have indicated that thiazepane derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, a study demonstrated that it effectively reduced the viability of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Anticancer Properties
Recent research has highlighted the anticancer potential of thiazepane derivatives. In vitro studies using human cancer cell lines (e.g., A549 lung cancer cells) revealed that this compound induced apoptosis and cell cycle arrest. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators such as p53 and cyclin-dependent kinases (CDKs).
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound inhibits key enzymes involved in metabolic pathways, which may lead to reduced proliferation of cancer cells.
- Reactive Oxygen Species (ROS) Generation: It has been observed to increase ROS levels in treated cells, contributing to oxidative stress and subsequent apoptosis.
- Modulation of Signaling Pathways: The compound affects various signaling pathways linked to cell survival and proliferation, including the MAPK/ERK pathway.
Case Studies
| Study | Findings |
|---|---|
| In vitro study on bacterial strains | Showed effective inhibition against E. coli and S. aureus at concentrations < 50 µg/mL. |
| Anticancer efficacy on A549 cells | Induced apoptosis via caspase activation; increased ROS levels leading to oxidative stress. |
| Cell cycle analysis | Resulted in G2/M phase arrest in cancer cell lines; correlated with increased p53 expression. |
Q & A
(Basic) What synthetic methodologies are recommended for optimizing the yield of 4-(4-methylthiophene-2-carbonyl)-7-phenyl-1,4-thiazepane?
Answer:
The synthesis of this compound typically involves multi-step reactions, including cyclization and functionalization of the thiazepane ring. Key strategies include:
- Catalyst selection : Use palladium or copper catalysts for coupling reactions, as observed in analogous thiazepane derivatives (e.g., Suzuki-Miyaura coupling for aryl group introduction) .
- Reaction conditions : Optimize temperature (e.g., 80–120°C for cyclization) and solvent polarity (e.g., dichloromethane or DMF) to enhance selectivity .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization to isolate high-purity product .
(Advanced) How can discrepancies in stereochemical assignments from NMR data be resolved for this compound?
Answer:
Discrepancies often arise due to conformational flexibility of the thiazepane ring. Methodological approaches include:
- Dynamic NMR (DNMR) : Monitor temperature-dependent splitting of signals to assess ring inversion dynamics .
- X-ray crystallography : Resolve absolute configuration by analyzing crystal structures, as demonstrated for structurally similar 2-(2-Methoxyphenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone .
- Comparative analysis : Cross-reference with computed NMR shifts using density functional theory (DFT) to validate assignments .
(Basic) Which analytical techniques are critical for confirming structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and ring conformation (e.g., δ 2.5–3.5 ppm for thiazepane protons) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ ion matching theoretical mass) .
(Advanced) What computational approaches predict the reactivity of the thiazepane ring in catalytic reactions?
Answer:
- Quantum chemical calculations : Use Gaussian or ORCA software to model reaction pathways (e.g., ring-opening via nucleophilic attack at the carbonyl group) .
- Reaction path search methods : Apply the Artificial Force Induced Reaction (AFIR) method to identify low-energy transition states .
- Solvent effects : Simulate solvation using COSMO-RS to predict solvent-dependent reaction outcomes (e.g., polar aprotic solvents stabilizing intermediates) .
(Basic) How should experimental protocols be designed to study the compound’s stability under varying conditions?
Answer:
- Stress testing : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV-vis irradiation) over 7–14 days, monitoring degradation via HPLC .
- pH stability : Prepare buffered solutions (pH 1–12) and analyze decomposition products using LC-MS .
- Oxidative stability : Treat with H2O2 or tert-butyl hydroperoxide and track sulfoxide/sulfone formation via FT-IR .
(Advanced) How can conflicting biological activity data be reconciled across different studies?
Answer:
- Dose-response analysis : Re-evaluate IC50 values under standardized assay conditions (e.g., cell line, incubation time) to control for variability .
- Metabolite profiling : Identify active metabolites (e.g., via liver microsome assays) that may contribute to observed discrepancies .
- Target validation : Use CRISPR-Cas9 knockout models to confirm specificity for purported biological targets .
(Basic) What are the key considerations for scaling up laboratory-scale synthesis?
Answer:
- Reactor design : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation .
- Solvent recovery : Implement distillation systems for high-boiling solvents (e.g., DMF) to reduce waste .
- Process Analytical Technology (PAT) : Use inline FT-IR or Raman spectroscopy for real-time monitoring of reaction progress .
(Advanced) How do substituents on the thiazepane ring influence electronic properties and reactivity?
Answer:
- Electron-withdrawing groups (EWGs) : The 4-methylthiophene-2-carbonyl group increases electrophilicity at the sulfur atom, facilitating nucleophilic substitution (e.g., sulfonation) .
- Aromatic substituents : The 7-phenyl group enhances π-π stacking interactions, as shown in X-ray structures of similar compounds .
- Comparative analysis : Refer to Hammett constants (σ) to predict substituent effects on reaction rates (e.g., σ = +0.78 for 4-methylthiophene) .
(Basic) How should researchers document synthetic procedures for reproducibility?
Answer:
- Detailed protocols : Include molar ratios, reaction times, and purification steps (e.g., "Stir at 80°C for 12 h, then purify via silica gel chromatography with 3:1 hexane/EtOAc") .
- Characterization data : Report NMR shifts, melting points, and HPLC retention times in supplementary materials .
- Failure analysis : Document unsuccessful attempts (e.g., hydrolysis under acidic conditions) to guide troubleshooting .
(Advanced) What strategies address low yields in multi-step syntheses of this compound?
Answer:
- Design of Experiments (DOE) : Use factorial designs to identify critical parameters (e.g., temperature, catalyst loading) .
- Protecting groups : Temporarily shield reactive sites (e.g., Boc protection for secondary amines) during functionalization steps .
- Intermediate trapping : Isolate and stabilize unstable intermediates (e.g., thiolactams) via in situ derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
